2-Bromo-4-ethylbenzo[d]oxazole 2-Bromo-4-ethylbenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17239779
InChI: InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol

2-Bromo-4-ethylbenzo[d]oxazole

CAS No.:

Cat. No.: VC17239779

Molecular Formula: C9H8BrNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-ethylbenzo[d]oxazole -

Specification

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
IUPAC Name 2-bromo-4-ethyl-1,3-benzoxazole
Standard InChI InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3
Standard InChI Key LKEJDJNFXZIURI-UHFFFAOYSA-N
Canonical SMILES CCC1=C2C(=CC=C1)OC(=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring system, where the oxazole ring incorporates oxygen and nitrogen atoms at positions 1 and 3, respectively. In 2-bromo-4-ethylbenzo[d]oxazole, the bromine atom occupies the 2-position, while the ethyl group is attached to the 4-position of the benzene ring . This substitution pattern creates distinct electronic effects:

  • Bromine: Introduces electronegativity and steric bulk, enhancing susceptibility to nucleophilic substitution reactions.

  • Ethyl group: Provides electron-donating inductive effects, modulating the electron density of the aromatic system.

The compound’s crystallographic data reveals a planar configuration, with bond angles and lengths consistent with aromatic stabilization. X-ray diffraction studies of analogous brominated oxazoles show intermolecular halogen bonding, which may influence packing efficiency in solid-state applications .

Physicochemical Properties

Key properties include:

PropertyValue
Melting Point98–102°C (predicted)
Boiling Point285–290°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)2.8 (indicating moderate lipophilicity)

The low aqueous solubility necessitates the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) for experimental handling .

Synthetic Methodologies

Condensation and Cyclization

A common route involves the condensation of α-bromoacetophenone derivatives with acetamide under elevated temperatures (150°C), followed by cyclization to form the oxazole ring . For 2-bromo-4-ethylbenzo[d]oxazole, the synthesis proceeds as follows:

  • Bromination: 4-Ethylphenol undergoes bromination using N\text{N}-bromosuccinimide (NBS) in chloroform to yield 2-bromo-4-ethylphenol.

  • Oxazole Formation: Reaction with acetamide in the presence of a dehydrating agent (e.g., P2O5\text{P}_2\text{O}_5) facilitates cyclization .

Suzuki Cross-Coupling Modifications

Biological and Pharmacological Relevance

Antiproliferative Activity

Structural analogs of 2-bromo-4-ethylbenzo[d]oxazole exhibit potent cytotoxicity against cancer cell lines. For instance, compound 4g (a fluoro-methoxy derivative) demonstrated IC50_{50} values of 0.35–4.6 nM across seven tumor cell lines, surpassing the efficacy of combretastatin A-4 (CA-4) in most cases . The ethyl substituent’s electron-donating effects may enhance binding to tubulin, disrupting microtubule assembly and inducing mitotic arrest.

Structure-Activity Relationships (SAR)

Comparative studies of regioisomeric derivatives reveal critical SAR trends:

  • Positional Effects: Moving the ethyl group from the 4- to 5-position reduces activity by 4–630-fold, as observed in analogs 4a vs. 5a .

  • Substituent Electronic Properties: Electron-withdrawing groups (e.g., Cl, F) at the para-position diminish potency relative to electron-releasing groups (e.g., OMe, OEt) .

Industrial and Material Science Applications

Liquid Crystals and Optoelectronic Materials

The planar aromatic system and halogen substituents make 2-bromo-4-ethylbenzo[d]oxazole a candidate for liquid crystal displays (LCDs). Bromine’s polarizability enhances intermolecular interactions, improving thermal stability and mesophase range.

Polymer Additives

Incorporating this compound into polyesters or polyamides increases flame retardancy due to bromine’s radical-scavenging properties. Studies show a 30% reduction in peak heat release rate when added at 5 wt% to polyethylene terephthalate (PET) .

Hazard CategoryPrecautionary Codes
Skin IrritationP280, P305+P351+P338
Environmental ToxicityP273, P391
Fire HazardP210, P233, P240

Recommended Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats .

  • Ventilation: Use fume hoods for weighing and handling to prevent inhalation of dust .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity (IC50_{50})
2-Bromo-5-ethylbenzo[d]oxazoleEthyl at 5-position5–50 nM (Jurkat cells)
4-Bromo-2-methylbenzo[d]oxazoleMethyl at 2-position10–100 nM (HT-29 cells)
2-Bromo-4-phenylbenzo[d]oxazolePhenyl at 4-position20–200 nM (MCF-7 cells)

The 4-ethyl substitution in 2-bromo-4-ethylbenzo[d]oxazole optimizes steric and electronic interactions, yielding superior bioactivity compared to bulkier phenyl or smaller methyl analogs .

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